2-Methoxy-4-methylpyridine
Overview
Description
2-Methoxy-4-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by a methoxy group at the second position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-4-methylpyridine with sodium methoxide in dimethyl sulfoxide (DMSO). The reaction mixture is then extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Sodium methoxide and other nucleophiles are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyridine involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .
Comparison with Similar Compounds
- 2-Methoxy-4-picoline
- 2-Methyl-4-pyridinecarboxylic acid
- 2-Methoxy-5-methylpyridine
Comparison: 2-Methoxy-4-methylpyridine is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXBKDKSYDWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557615 | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100848-70-2 | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100848-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Methoxy-4-methylpyridine in medicinal chemistry?
A: this compound serves as a versatile building block in synthesizing various biologically active compounds. For instance, it acts as a key intermediate in producing SK&F 93574 [], a potent and long-acting histamine H2-receptor antagonist. The synthesis leverages the reactivity of the 4-methyl substituent, allowing for alkylation reactions to introduce desired side chains.
Q2: Can you provide an example of a specific synthetic route utilizing this compound as a starting material?
A: Certainly. One notable example involves the synthesis of a novel pyrazolo[3,4-c]pyridine ribonucleoside structurally related to Formycin B []. This synthesis utilizes 3-acetamido-2-methoxy-4-methylpyridine, a derivative of this compound. The synthesis proceeds by reacting it with a suitably protected ribonolactone, followed by a ring closure to yield the desired 3-substituted pyrazolo[3,4-c]pyridine riboside. This exemplifies the versatility of this compound derivatives in constructing complex heterocyclic systems with potential biological activities.
Q3: What challenges are associated with the alkylation of this compound, and how are they addressed?
A: Alkylation of this compound can be challenging due to potential side reactions and regioselectivity issues. Researchers have investigated the scope and limitations of this reaction using various electrophiles []. The presence of the methoxy group at the 2-position can influence the reactivity and selectivity of the alkylation. To address these challenges, optimized reaction conditions, such as the choice of base and solvent, are crucial. Additionally, utilizing appropriate protecting groups for other reactive functionalities within the molecule can be essential to achieving the desired product with high yield and purity.
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